molecular formula C18H26ClN3O3S B5278685 (4-Chloro-3-piperidin-1-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone

(4-Chloro-3-piperidin-1-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone

Cat. No.: B5278685
M. Wt: 399.9 g/mol
InChI Key: RSVKVERBQYZSIG-UHFFFAOYSA-N
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Description

(4-Chloro-3-piperidin-1-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, a piperidine sulfonyl group, and an ethylpiperazine moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-piperidin-1-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Chlorinated Phenyl Ring: The chlorinated phenyl ring can be synthesized through electrophilic aromatic substitution reactions, where a chlorine atom is introduced to the phenyl ring using reagents such as chlorine gas or thionyl chloride.

    Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced through a nucleophilic substitution reaction, where piperidine reacts with a sulfonyl chloride derivative.

    Attachment of the Ethylpiperazine Moiety: The final step involves the coupling of the ethylpiperazine moiety to the chlorinated phenyl ring, typically through a nucleophilic substitution reaction using reagents like ethylpiperazine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-piperidin-1-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or amino groups replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, and suitable solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with new functional groups replacing the original substituents.

Scientific Research Applications

(4-Chloro-3-piperidin-1-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (4-Chloro-3-piperidin-1-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies using molecular docking and biochemical assays are often conducted to elucidate the precise mechanism and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-3-piperidin-1-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity and versatility make it a valuable compound for various scientific applications.

Properties

IUPAC Name

(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3S/c1-2-20-10-12-21(13-11-20)18(23)15-6-7-16(19)17(14-15)26(24,25)22-8-4-3-5-9-22/h6-7,14H,2-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVKVERBQYZSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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